molecular formula C25H18N2O2S B2674447 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide CAS No. 392237-05-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2674447
CAS No.: 392237-05-7
M. Wt: 410.49
InChI Key: PQUNMDDVAHQERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance in Medicinal Chemistry Research

Benzothiazole-naphthalene hybrids occupy a unique niche in medicinal chemistry due to their synergistic pharmacophoric elements. The naphthalene system, a bicyclic aromatic hydrocarbon, provides a rigid planar structure that facilitates intercalation into biological macromolecules such as DNA and tubulin. This property is critical for anticancer agents like podophyllotoxins and etoposide, where naphthalene derivatives disrupt microtubule assembly. Concurrently, the benzothiazole moiety contributes electron-rich sulfur and nitrogen atoms, enabling interactions with enzymatic active sites through hydrogen bonding and π-π stacking. For example, benzothiazole-based compounds exhibit pronounced antimicrobial activity by inhibiting bacterial DprE1, a key enzyme in mycobacterial cell wall synthesis.

The acetamide linker in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide serves multiple roles: (1) it spatially separates the two aromatic systems to prevent steric clashes, (2) introduces hydrogen-bond donor/acceptor sites via the amide group, and (3) modulates lipophilicity to enhance blood-brain barrier penetration. This structural configuration aligns with the molecular hybridization paradigm, where merging pharmacophores from distinct bioactive scaffolds yields compounds with dual mechanisms of action. Recent computational studies suggest that the naphthalen-1-yl group in this compound may intercalate into DNA topoisomerase II, while the benzothiazole unit binds to adjacent hydrophobic pockets, creating a cooperative inhibitory effect.

Historical Development of Benzothiazole-Naphthalene Hybrids

The rational design of benzothiazole-naphthalene hybrids emerged in the early 2000s, driven by advances in combinatorial chemistry and fragment-based drug discovery. One of the earliest reported examples, synthesized in 2005, involved coupling 2-aminobenzothiazole with naphthalene-1-acetic acid chloride to form acetamide-bridged analogs. These initial compounds demonstrated moderate cytotoxicity against leukemia cell lines, with IC~50~ values in the micromolar range. The field gained momentum after 2010 with the discovery that naphthalene-thiazole hybrids inhibit tubulin polymerization at nanomolar concentrations, as evidenced by derivatives showing 50% growth inhibition (GI~50~) of 0.08 µM against MCF-7 breast cancer cells.

Key milestones in the evolution of these hybrids include:

  • 2005 : First synthesis of acetamide-linked benzothiazole-naphthalene derivatives, characterized by NMR and mass spectrometry.
  • 2019 : Development of naphthalimide-benzothiazole conjugates as fluorescent sensors, highlighting the versatility of these hybrids in non-therapeutic applications.
  • 2021 : Thiazole-naphthalene tubulin inhibitors with submicromolar antiproliferative activity, validating the hybridization strategy for oncology.
  • 2023 : Benzothiazolylpyrimidine-5-carboxamides exhibiting dual antitubercular and anticancer effects, achieving MIC values as low as 0.08 µM against Mycobacterium tuberculosis.

Research Interest in Acetamide-Linked Heterocyclic Compounds

Acetamide linkers have become a focal point in heterocyclic drug design due to their favorable physicochemical and pharmacokinetic properties. The –NH–CO– group in this compound enhances aqueous solubility compared to alkyl or aryl ether linkages, addressing a common limitation of polyaromatic systems. Additionally, the amide bond participates in hydrogen bonding with biological targets, as demonstrated by docking studies where acetamide-linked benzothiazoles form stable complexes with DprE1 (binding affinity: −8.4 kcal/mol).

Recent synthetic breakthroughs have expanded the repertoire of acetamide-bridged hybrids:

  • Multi-component reactions : The Biginelli reaction enables one-pot synthesis of benzothiazolylpyrimidine-5-carboxamides, reducing step counts and improving yields.
  • Post-functionalization : Late-stage modifications of the acetamide nitrogen allow introduction of solubilizing groups (e.g., dimethylamine) without disrupting aromatic conjugation.
  • Metal coordination : Schiff base derivatives of benzothiazole-naphthalene acetamides form stable complexes with transition metals, enhancing antimicrobial potency.

The table below summarizes structural features and bioactivities of representative acetamide-linked hybrids:

Compound Class Target Activity Key Structural Feature Potency (IC~50~/MIC) Source
Benzothiazolylpyrimidines Antitubercular Pyrimidine-5-carboxamide bridge 0.08 µM (MIC)
Naphthalene-thiazole acetamides Tubulin inhibition Naphthalen-1-ylacetamide linkage 7.7 µM (IC~50~)
Benzothiazole-naphthalimides Fluorescent sensing Naphthalimide core with benzothiazole 1.6 × 10^−10^ M (LOD)

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c28-22-13-12-18(15-20(22)25-27-21-10-3-4-11-23(21)30-25)26-24(29)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-13,15,28H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUNMDDVAHQERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group: The benzo[d]thiazole intermediate is then reacted with a halogenated hydroxybenzene derivative under basic conditions to form the desired hydroxyphenyl group.

    Formation of the naphthylacetamide moiety: The final step involves the acylation of the hydroxyphenyl-benzo[d]thiazole intermediate with a naphthylacetic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzo[d]thiazole ring can be reduced under specific conditions to form dihydrobenzo[d]thiazole derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential pharmacological activities, primarily due to its structural components, which include a benzo[d]thiazole moiety. This feature is significant as benzothiazoles are known for their diverse biological properties, including antimicrobial and anticancer activities .

Anticancer Activity

Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and disrupt microbial cell wall synthesis. For instance, derivatives of benzothiazole have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms that involve the modulation of key cellular pathways .

Antimicrobial Properties

Research has demonstrated that benzothiazole derivatives exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings enhances their antimicrobial efficacy . In particular, studies have shown that certain derivatives can outperform standard antibiotics like norfloxacin .

Synthesis and Characterization

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step reactions, which require careful control of conditions to maximize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation .

Synthesis Step Description
Step 1Reaction of 3-hydroxynaphthalene-2-carboxylic acid with 2-aminothiophenol under reflux conditions.
Step 2Purification through recrystallization and further reactions with phenyl chlorothionocarbonate to yield the target compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets, enhancing its therapeutic potential .

Key Functional Groups

  • Hydroxy Group : Contributes to increased solubility and potential hydrogen bonding with biological targets.
  • Benzothiazole Moiety : Essential for biological activity due to its ability to interact with various receptors in cells.

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

Anticancer Studies

A study demonstrated that a similar benzothiazole derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of thiazole-bearing compounds, revealing that certain derivatives showed higher efficacy than traditional antibiotics in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Enzyme Inhibition Profile

  • However, the naphthalene’s bulkiness may shift selectivity toward BChE over MAO-A compared to the 50-fold selective MAO-A inhibitor .
  • Triazole-linked naphthalene derivatives (e.g., 6m) show moderate AChE inhibition (IC₅₀ = 393 nM) but lack the benzothiazole moiety critical for MAO interactions .

Physicochemical Properties

  • Hydrogen Bonding: The 4-hydroxyphenyl and acetamide groups provide hydrogen-bond donors/acceptors absent in thioether-linked analogs (e.g., 5d), improving target engagement .

Metabolic Stability

  • The acetamide linker is more hydrolytically stable than ester- or thioether-linked analogs, suggesting a longer plasma half-life . However, the naphthalene moiety may increase susceptibility to CYP450-mediated oxidation compared to phenyl-substituted derivatives .

Research Findings and Data

  • Docking Studies : Molecular docking (e.g., using GOLD ) predicts strong interactions between the target compound’s naphthalene and hydrophobic pockets in BChE’s active site. The benzothiazole group aligns with catalytic triads in MAO-B.
  • In Vitro Assays : Preliminary data for structurally similar compounds show IC₅₀ values of 0.028–393 nM for MAO/BChE, suggesting the target compound may fall within this range .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological evaluations, drawing from diverse sources of research.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions. The first step generally includes the formation of the benzothiazole derivative, which is then coupled with naphthalene derivatives to yield the final product. The compound's structure features a benzothiazole ring, a hydroxyphenyl group, and a naphthalene moiety, contributing to its biological activity.

Table 1: Summary of Synthetic Pathways

StepReaction TypeReactantsConditionsProduct
1Condensation3-Hydroxynaphthalene-2-carboxylic acid + 2-AminothiophenolReflux in tolueneBenzothiazole derivative
2AcetylationBenzothiazole derivative + Phenyl chlorothionocarbonateStirring at room temperatureThis compound

2.1 Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown pro-apoptotic effects in various cancer cell lines. In vitro assays demonstrated that these compounds can induce cell death through mechanisms involving apoptosis and inhibition of key signaling pathways like VEGFR-2, which is critical in cancer proliferation and metastasis .

Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of similar benzothiazole compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

2.2 Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Compounds with similar structures have demonstrated significant AChE inhibitory activity, with IC50 values reported as low as 2.7 µM . This suggests that this compound may also possess similar therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it can promote cell death and reduce tumor growth.
  • Interaction with Biological Receptors : The structural components of the compound allow it to interact with various biological receptors involved in disease processes.

4. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activity, particularly in anticancer and neuroprotective applications. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Q & A

Q. Key Characterization Techniques :

  • IR spectroscopy to confirm amide C=O (1670–1680 cm⁻¹) and hydroxyl groups (3200–3300 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns, e.g., aromatic protons at δ 7.2–8.6 ppm and acetamide CH₂ at δ ~5.4 ppm .

How can computational modeling predict the binding interactions of this compound with neurological targets like MAO-B or AChE?

Advanced Research Question

  • Molecular docking : Use programs like GOLD to simulate ligand-receptor interactions. For example, the benzo[d]thiazole moiety may engage in π-π stacking with aromatic residues in MAO-B, while the acetamide linker forms hydrogen bonds with catalytic sites .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) using tools like Schrödinger’s Phase. Structural analogs in show inhibitory activity against MAO-B (IC₅₀ ~0.028 mM) via similar interactions.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking predictions .

What analytical techniques are essential for resolving structural ambiguities in derivatives of this compound?

Basic Research Question

  • Single-crystal X-ray diffraction : Resolve stereochemical uncertainties and confirm bond angles/lengths. For example, reports a dihedral angle of 61.8° between the dichlorophenyl and thiazole rings in a related structure .
  • HRMS : Confirm molecular formulae (e.g., [M+H]⁺ with <5 ppm error) .
  • HPLC-PDA : Detect impurities or regioisomers, especially in compounds with multiple aromatic substituents .

How can contradictory biological activity data (e.g., IC₅₀ variability) be addressed across different assay conditions?

Advanced Research Question

  • Assay standardization : Control variables like buffer pH (e.g., MAO-B assays at pH 7.4 vs. 8.0), temperature, and co-solvents (DMSO concentration ≤1%) .
  • Enzyme source consistency : Use recombinant human enzymes instead of animal-derived variants to reduce interspecies variability .
  • Dose-response validation : Replicate experiments with orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm activity trends .

What crystallographic strategies optimize structural determination for polymorphic forms of this compound?

Advanced Research Question

  • SHELX refinement : Employ SHELXL for high-resolution data (e.g., <1.0 Å) to model disorder in the naphthalene or hydroxyl groups .
  • Twinned data handling : Use SHELXPRO to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H⋯N hydrogen bonds) to explain packing efficiency .

What in vitro assays are suitable for preliminary evaluation of this compound’s cytotoxicity and enzyme inhibition?

Basic Research Question

  • MTT assay : Screen for cytotoxicity in cancer cell lines (e.g., IC₅₀ determination in colon cancer HT-29 cells) using 48–72 hr exposure .
  • Enzymatic inhibition :
    • MAO-B inhibition : Monitor conversion of kynuramine to 4-hydroxyquinoline fluorometrically (λₑₓ = 315 nm, λₑₘ = 380 nm) .
    • AChE inhibition : Use Ellman’s method with acetylthiocholine iodide and DTNB .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase specificity?

Advanced Research Question

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the naphthalene position to enhance hydrophobic interactions with CK1’s ATP-binding pocket, as seen in .
  • Scaffold hybridization : Merge the benzo[d]thiazole core with triazole or pyrimidine motifs to target multiple allosteric sites (e.g., dual MAO-B/AChE inhibitors) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent changes to prioritize synthetic efforts .

What mechanistic insights explain its fluoride ion detection capability in environmental sensing?

Advanced Research Question

  • ESIPT mechanism : Fluoride-induced cleavage of the Si–O bond in BTBPA (precursor) generates BTHPA, triggering a red-shifted fluorescence emission (Δλ = ~50 nm) via excited-state intramolecular proton transfer .
  • Selectivity profiling : Test against competing anions (Cl⁻, NO₃⁻) using UV-vis titration to confirm F⁻ specificity (Kₐ > 10⁵ M⁻¹) .

How can synthetic byproducts or regiochemical impurities be minimized during large-scale synthesis?

Advanced Research Question

  • Reaction monitoring : Use inline FTIR to track azide-alkyne cycloaddition progress and optimize Cu(I) catalyst loading (10 mol% Cu(OAc)₂) .
  • Column chromatography : Employ gradient elution (hexane:EtOAc 8:2 → 6:4) to separate regioisomers (e.g., 1,4- vs. 1,5-triazole derivatives) .

What strategies validate target engagement in cellular models for neurological applications?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Confirm MAO-B stabilization in SH-SY5Y lysates after compound treatment (ΔTₘ ≥ 2°C) .
  • Immunoprecipitation-MS : Identify co-purified proteins (e.g., AChE) from compound-treated neuronal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.